2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylonitrile family and is known for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the inhibition of enzyme activity by binding to the active site of the enzyme. It acts as a competitive inhibitor by mimicking the substrate of the enzyme and preventing its catalytic activity. The exact mechanism of inhibition varies depending on the target enzyme, but it generally involves the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile have been studied extensively in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and phosphodiesterases. It has also been found to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2. In addition, it has been shown to inhibit the replication of several viruses such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile in lab experiments include its potent inhibitory activity against a range of enzymes, its fluorescent properties, and its potential applications in medicinal chemistry and biochemistry. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its high cost.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile. One direction is to explore its potential applications in materials science, such as in the development of fluorescent sensors and probes. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the reaction of 4-ethoxy-3-iodobenzaldehyde and 2-aminobenzimidazole with acrylonitrile in the presence of a base catalyst. The reaction mechanism involves the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acrylonitrile to yield the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It has also been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a fluorescent probe for imaging studies in biological systems.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O/c1-2-23-17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLDLFYPUAVAQ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.